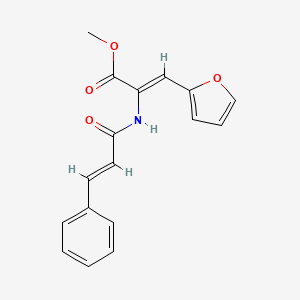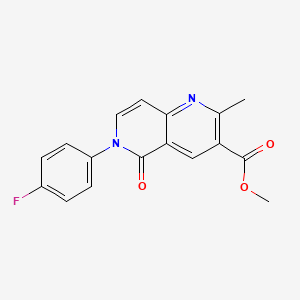![molecular formula C25H23NO4 B5136531 ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate, also known as EPC, is a synthetic compound that belongs to the class of benzo[f]chromene derivatives. EPC has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. In
Mechanism of Action
The mechanism of action of ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. It has been shown to exhibit potent antioxidant effects by scavenging free radicals and reducing oxidative stress. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate also exhibits antimicrobial effects by inhibiting the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which allows for greater control over its purity and yield. It exhibits a range of biological activities, making it a versatile tool for studying various signaling pathways and disease states. However, ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate. One potential avenue of research is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another potential direction is to explore its potential as a natural antioxidant and anti-inflammatory agent in food and cosmetic industries. Additionally, further research is needed to fully elucidate its mechanism of action and to optimize its synthesis method to improve its yield and purity.
Synthesis Methods
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate can be synthesized using a multistep process that involves the reaction of 4-hydroxycoumarin with benzaldehyde, followed by the condensation of the resulting product with propionyl chloride. The resulting intermediate is then reacted with ethylamine to obtain ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate. The purity and yield of ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate can be improved by using different solvents, reaction temperatures, and reaction times.
Scientific Research Applications
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-phenyl-3-(propanoylamino)-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-3-20(27)26-24-23(25(28)29-4-2)21(17-11-6-5-7-12-17)22-18-13-9-8-10-16(18)14-15-19(22)30-24/h5-15,21H,3-4H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTUKIWHCIDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)
![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)
![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)

![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)